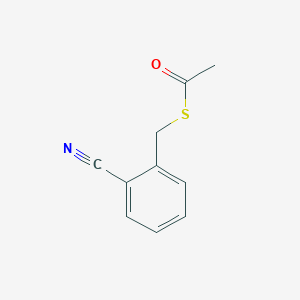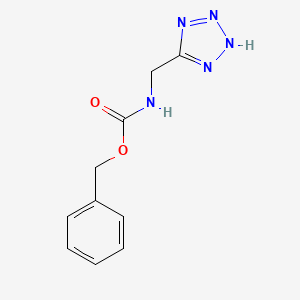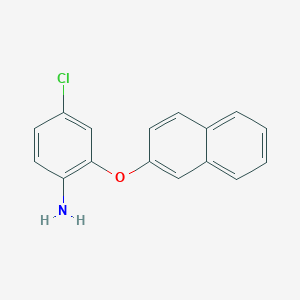
N-Boc-3-(2-pyridyl)-2-propyn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-3-(2-pyridyl)-2-propyn-1-amine is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a pyridine ring, a propynyl group, and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-(2-pyridyl)-2-propyn-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-pyridinecarboxaldehyde.
Formation of Propargylamine: The aldehyde is reacted with propargylamine under basic conditions to form the corresponding imine.
Reduction: The imine is then reduced using a suitable reducing agent such as sodium borohydride to yield the propargylamine derivative.
Protection: The amine group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-(2-pyridyl)-2-propyn-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The propynyl group can be oxidized or reduced under appropriate conditions.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Major Products
Substitution Products: Halogenated pyridine derivatives.
Oxidation Products: Carboxylic acids or alcohols.
Reduction Products: Alkanes or alkenes.
Deprotected Amine: 3-(2-pyridyl)-2-propyn-1-amine.
Scientific Research Applications
N-Boc-3-(2-pyridyl)-2-propyn-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is explored for its potential in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-Boc-3-(2-pyridyl)-2-propyn-1-amine involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the propynyl group can form covalent bonds with nucleophilic sites on proteins. The Boc group provides steric protection, allowing selective reactions at other sites.
Comparison with Similar Compounds
Similar Compounds
N-Boc-3-(2-pyridyl)-L-alanine: Another pyridine derivative with an alanine backbone.
N-Boc-3-(2-pyridyl)-2-propyn-1-ol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness
N-Boc-3-(2-pyridyl)-2-propyn-1-amine is unique due to its combination of a pyridine ring, a propynyl group, and a Boc-protected amine. This combination provides a versatile scaffold for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
tert-butyl N-(3-pyridin-2-ylprop-2-ynyl)carbamate |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-10-6-8-11-7-4-5-9-14-11/h4-5,7,9H,10H2,1-3H3,(H,15,16) |
InChI Key |
GLTPIAZMDCUDHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















